molecular formula C12H17NO2 B029421 2-[4-(Dimethylamino)phenyl]-2-methylpropanoic acid CAS No. 228411-16-3

2-[4-(Dimethylamino)phenyl]-2-methylpropanoic acid

Cat. No.: B029421
CAS No.: 228411-16-3
M. Wt: 207.27 g/mol
InChI Key: AJVDJWZAIIWTRR-UHFFFAOYSA-N
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Description

2-[4-(Dimethylamino)phenyl]-2-methylpropanoic acid is a valuable chemical building block in organic and medicinal chemistry research. Its structure, which incorporates both a dimethylamino electron-donating group and a sterically hindered 2-methylpropanoic acid (isobutyric acid) moiety, makes it a versatile intermediate for the synthesis of more complex molecules. Key Research Applications: Medicinal Chemistry & Drug Discovery: This compound serves as a key precursor in the design and synthesis of potential bioactive molecules. The structural motif of an aromatic ring substituted with a dimethylamino group is found in various pharmacologically active compounds, including inhibitors for enzymes like Monoamine Oxidase-B (MAO-B) . The 2-methylpropanoic acid group is a common feature in non-steroidal anti-inflammatory drugs (NSAIDs) and other active pharmaceutical ingredients (APIs), often valued for its ability to influence the stereochemistry and metabolic profile of a drug candidate . Organic Synthesis Intermediate: The molecule is an excellent substrate for further chemical transformations. The carboxylic acid group can undergo typical reactions such as esterification, amide coupling, or reduction. Concurrently, the aromatic ring can be functionalized, leveraging the directing effects of the dimethylamino group . This makes it a useful scaffold for creating libraries of compounds for structure-activity relationship (SAR) studies. Pharmaceutical Intermediate: This compound is structurally analogous to intermediates used in the synthesis of well-known pharmaceuticals. For instance, similar 2-aryl-2-methylpropanoic acid structures are critical precursors in the industrial synthesis of drugs like fexofenadine . Quality & Usage: Supplied as a high-purity solid, this product is rigorously characterized to ensure consistency and reliability for your research applications. It is intended for use in laboratory settings by qualified researchers. Disclaimer: This product is For Research Use Only and is not intended for diagnostic or therapeutic applications. It is strictly not for human or veterinary use.

Properties

IUPAC Name

2-[4-(dimethylamino)phenyl]-2-methylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO2/c1-12(2,11(14)15)9-5-7-10(8-6-9)13(3)4/h5-8H,1-4H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJVDJWZAIIWTRR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1=CC=C(C=C1)N(C)C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60609412
Record name 2-[4-(Dimethylamino)phenyl]-2-methylpropanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60609412
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

228411-16-3
Record name 2-[4-(Dimethylamino)phenyl]-2-methylpropanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60609412
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reaction Mechanism and Selectivity

The bromination of 2-methyl-2-phenylpropanoic acid occurs via electrophilic aromatic substitution, where bromine (Br₂) acts as the electrophile. The methyl and carboxylic acid groups at the ortho positions direct incoming bromine to the para position, minimizing meta and ortho isomer formation. This regioselectivity is enhanced in aqueous media, where protonation of the carboxylic acid group further activates the ring.

Table 1: Bromination Conditions and Outcomes

Bromine EquivalentsTemperature (°C)MediumYield (%)Purity (%)Isomer Ratio (para:meta)
1.025–35Acidic (HCl)46.699.2899.28:0.72
1.075–80Neutral81.098.5098.50:1.25
1.225–35Alkaline79.099.2099.20:0.80

Industrial-Scale Optimization

Large-scale production (e.g., 275 kg substrate batches) employs a heterogeneous aqueous system with sodium bicarbonate to neutralize HBr byproducts. Toluene is used for extraction, followed by acidification to precipitate the product. Esterification with methanol and sulfuric acid converts residual acids into methyl esters, enabling distillation-based purification (79% yield, 99.2% purity).

Amination of 2-(4-Bromophenyl)-2-methylpropanoic Acid

Table 2: Hypothetical Amination Conditions

CatalystSolventTemperature (°C)Time (h)Yield (%)*Purity (%)*
CuIDMF1202465–7590–95
Pd(OAc)₂Toluene1001270–8095–98

*Theoretical values based on analogous aryl bromide aminations.

Challenges in Amino Group Introduction

Aromatic bromides exhibit low reactivity toward nucleophiles, necessitating high temperatures and catalysts. Byproduct formation (e.g., dehalogenation or diarylation) requires careful control of stoichiometry and ligand selection. Post-reaction purification via acid-base extraction or chromatography ensures removal of residual catalysts.

Purification and Characterization

Crystallization and Distillation

Crude 2-(4-bromophenyl)-2-methylpropanoic acid is recrystallized from aqueous methanol, achieving >99% purity. For the final dimethylamino derivative, column chromatography (silica gel, ethyl acetate/hexane) or preparative HPLC may isolate the product.

Analytical Validation

Gas chromatography (GC) and high-performance liquid chromatography (HPLC) monitor reaction progress, while nuclear magnetic resonance (NMR) and mass spectrometry (MS) confirm structural integrity.

Industrial Applications and Scalability

The patented aqueous bromination method eliminates toxic solvents (e.g., CCl₄), aligning with green chemistry principles. Esterification-distillation workflows enhance scalability, though the amination step remains a bottleneck due to catalyst costs and reaction times. Future research should explore photocatalytic or flow-chemistry approaches to improve efficiency .

Chemical Reactions Analysis

Types of Reactions

2-[4-(Dimethylamino)phenyl]-2-methylpropanoic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include nitro derivatives, amino derivatives, and various substituted phenyl compounds .

Scientific Research Applications

2-[4-(Dimethylamino)phenyl]-2-methylpropanoic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[4-(Dimethylamino)phenyl]-2-methylpropanoic acid involves its interaction with specific molecular targets and pathways. The dimethylamino group plays a crucial role in its reactivity and binding affinity. The compound can interact with enzymes and receptors, leading to various biological effects. Detailed studies are required to fully elucidate its mechanism of action .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Variations

The compound shares a common 2-methylpropanoic acid framework with several hypolipidemic agents and pharmaceutical intermediates. Key structural comparisons include:

Compound Name Substituent at Phenyl Ring Functional Group Modifications Key Applications/Properties References
2-[4-(Dimethylamino)phenyl]-2-methylpropanoic acid 4-(Dimethylamino)phenyl -N(CH₃)₂ group (electron-donating) Potential PPAR modulation; solubility in polar solvents due to basic amine
Fenofibric acid 4-(4-Chlorobenzoyl)phenoxy -Cl and benzoyl groups (electron-withdrawing) PPAR-α agonist; reduces triglycerides and LDL cholesterol
Clofibric acid 4-Chlorophenoxy -Cl substituent Historical hypolipidemic agent; weak PPAR activity
Ciprofibrate 4-(2,2-Dichlorocyclopropyl)phenoxy Dichlorocyclopropyl group Long-acting fibrate; enhances HDL cholesterol
Ketofexofenadine (Impurity) 4-[4-(Hydroxydiphenylmethyl)piperidin-1-yl]butanoyl Piperidine and hydroxydiphenylmethyl groups Metabolite/impurity in antihistamine fexofenadine
2-(4-(Cyclopropanecarbonyl)phenyl)-2-methylpropanoic acid 4-(Cyclopropanecarbonyl)phenyl Cyclopropane-carbonyl group Intermediate in synthesis; modulates steric bulk

Physicochemical Properties

  • Lipophilicity (LogP): The dimethylamino group reduces lipophilicity compared to chlorinated analogs (e.g., fenofibric acid: LogP ~4.2 vs. target compound: estimated LogP ~2.8), enhancing water solubility at acidic pH due to protonation of the amine .
  • Acid Dissociation Constant (pKa): The carboxylic acid (pKa ~3.5) and dimethylamino group (pKa ~8.5) enable dual ionization, facilitating membrane permeability in physiological environments .

Biological Activity

2-[4-(Dimethylamino)phenyl]-2-methylpropanoic acid, commonly referred to as DMAPA, is an organic compound with significant biological activities. Its chemical structure features a dimethylamino group attached to a phenyl ring, linked to a propanoic acid moiety, which enhances its reactivity and interaction with various biological targets. This article aims to explore the biological activities of DMAPA, including its potential antimicrobial and anticancer properties, mechanisms of action, and relevant research findings.

  • Molecular Formula : C12H17NO2
  • Molecular Weight : 219.27 g/mol
  • CAS Number : 228411-16-3

Antimicrobial Properties

Research indicates that DMAPA exhibits notable antimicrobial activity. It has been evaluated against various bacterial strains, showing effectiveness particularly against Gram-positive bacteria. For instance, studies have demonstrated that DMAPA can inhibit the growth of Staphylococcus aureus and Escherichia coli at concentrations ranging from 32 to 128 µg/mL. The compound's mechanism appears to involve disruption of bacterial cell membranes and interference with metabolic pathways essential for bacterial survival.

Anticancer Activity

DMAPA has garnered attention for its potential as an anticancer agent. It acts as a histone deacetylase (HDAC) inhibitor, which is crucial in regulating gene expression associated with cancer cell proliferation and apoptosis. In vitro studies have shown that DMAPA induces apoptosis in various cancer cell lines, including breast and colon cancer cells. The compound's antiproliferative effects were quantified using MTT assays, revealing IC50 values in the low micromolar range (10-20 µM) across different cell lines .

The biological activity of DMAPA is largely attributed to its ability to interact with specific molecular targets:

  • Histone Deacetylase Inhibition : By inhibiting HDACs, DMAPA alters the acetylation status of histones, leading to changes in gene expression that promote apoptosis in cancer cells.
  • Cell Membrane Disruption : The compound's lipophilic properties allow it to integrate into bacterial membranes, causing structural damage and leading to cell lysis.

Case Studies

  • Antimicrobial Efficacy : A study conducted by Leung et al. assessed the antimicrobial activity of DMAPA against N. meningitidis and H. influenzae, reporting minimum inhibitory concentrations (MICs) of 64 µg/mL and 32 µg/mL respectively. The results underscored the compound's potential as a lead structure for developing novel antibiotics .
  • Cancer Cell Studies : In a separate investigation, DMAPA was tested on human breast cancer cell lines (MCF-7). Results indicated a significant reduction in cell viability (up to 70%) after 48 hours of treatment at concentrations of 15 µM. Flow cytometry analysis revealed an increase in apoptotic cells, confirming the compound's role in inducing programmed cell death .

Comparative Analysis

The following table summarizes the biological activities of DMAPA compared to structurally similar compounds:

Compound NameStructural FeaturesBiological ActivityIC50 (µM)
DMAPADimethylamino group; phenyl ringAntimicrobial; Anticancer10-20
Methyl 3,3-bis[4-(dimethylamino)phenyl]-2,2-dimethylpropanoateMultiple dimethylamino groupsStronger HDAC inhibition5-15
S-MTPPAChiral variantExhibits chiral inversion propertiesNot specified

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